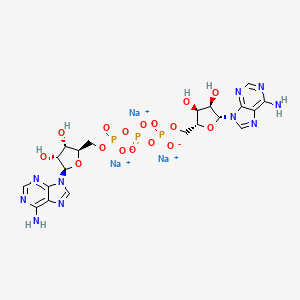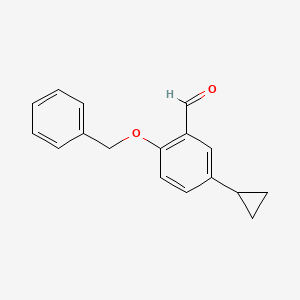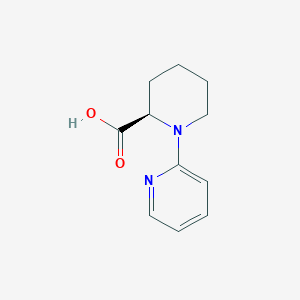
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid typically involves the reaction of 7-chloro-1-cyano-4-hydroxyisoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chloro-1-cyano-4-oxoisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(7-chloro-1-amino-4-hydroxyisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The chloro and cyano groups may play a role in binding to enzymes or receptors, while the hydroxyl and carboxamido groups may be involved in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and quinoline structure.
7-Chloro-1-cyanoisoquinoline: A simpler derivative without the carboxamido and acetic acid groups.
Uniqueness
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. The combination of chloro, cyano, hydroxyl, and carboxamido groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H8ClN3O4 |
|---|---|
Molecular Weight |
305.67 g/mol |
IUPAC Name |
2-[(7-chloro-1-cyano-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19) |
InChI Key |
SDHQACBELYIDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










